Ethyl 2-bromoisobutyrate

描述

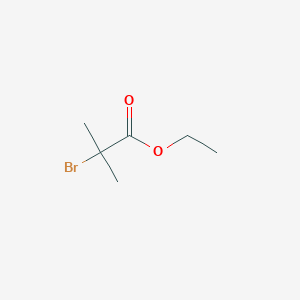

Ethyl 2-bromoisobutyrate is an ester compound with the molecular formula C6H11BrO2. It is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid, resulting in the characteristic ester linkage -COO- in its structural formula: CH3 - CH (Br) - CH2 - COO - CH2 - CH3 . This organic compound is a colorless to slightly yellow liquid with a distinct odor, and it exhibits solubility in organic solvents such as ether, chloroform, and acetone while being insoluble in water . This compound is an important intermediate in organic synthesis due to its unique properties and reactivity.

准备方法

Ethyl 2-bromoisobutyrate is commonly synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures . The reaction involves mixing ethyl alcohol and 2-bromoisobutyric acid in the presence of sulfuric acid, followed by heating to facilitate the esterification process. This method is widely utilized on a commercial scale, making this compound an important intermediate in organic synthesis .

化学反应分析

Ethyl 2-bromoisobutyrate undergoes several types of chemical reactions, including hydrolysis, nucleophilic substitution, and radical reactions.

Hydrolysis: When exposed to water or hydroxide ions, this compound undergoes hydrolysis through a nucleophilic substitution reaction.

Nucleophilic Substitution: This compound can react with bases to produce the corresponding salt and alcohol.

Radical Reactions: It can also participate in radical reactions, making it useful in various chemical processes.

科学研究应用

Polymer Synthesis

Atom Transfer Radical Polymerization (ATRP)

One of the primary applications of Ethyl 2-bromoisobutyrate is as an initiator in Atom Transfer Radical Polymerization (ATRP). This method is crucial for synthesizing well-defined polymers with controlled molecular weights and architectures. The compound generates polymers with ethyl end groups, which can be further functionalized for specific applications .

Cationic Polymers for Antibacterial Applications

this compound has been utilized to synthesize cationic polymers that mimic antibacterial peptides. These polymers have shown promising antimicrobial activity against various bacterial strains, including E. coli. The synthesis involves using this compound as an initiator in Cu(0)-mediated polymerization, resulting in a library of polymers that were assessed for their antibacterial properties .

Biochemical Applications

Biodegradable Polymers

The compound is also significant in the development of biodegradable polymers, which are increasingly important in medical and environmental applications. The performance of these materials can be enhanced through the incorporation of this compound, allowing for better control over degradation rates and mechanical properties .

Enzymatic Hydrolysis Studies

Research has focused on the hydrolysis of this compound in alkaline solutions, providing insights into its reactivity and potential applications in biochemical processes. Understanding the hydrolysis mechanism is essential for developing more efficient synthetic pathways in organic chemistry .

Chemical Reactivity

Synthesis of Other Compounds

this compound serves as a starting material or catalyst in various organic reactions, including Grignard reactions and Suzuki coupling reactions. Its ability to undergo halogen exchange and carbon-carbon bond formation makes it a valuable intermediate in synthesizing more complex molecules .

Case Studies and Research Findings

Safety Considerations

This compound is classified as a hazardous substance, requiring careful handling to prevent exposure. It may cause skin irritation and has potential mutagenic effects upon oral exposure. Appropriate safety measures, including personal protective equipment and proper ventilation, are essential when working with this compound .

作用机制

The mechanism of action of Ethyl 2-bromoisobutyrate primarily involves its reactivity as an ester compound. When exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction, resulting in the formation of ethanol and 2-bromoisobutyric acid . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety. Additionally, its strong halogen group allows it to participate in various chemical reactions, including carbon-carbon bond formation, halogen exchange, and radical reactions .

相似化合物的比较

Ethyl 2-bromoisobutyrate can be compared with other similar compounds such as mthis compound, ethyl 2-bromobutyrate, and ethyl 3-bromopropionate.

Mthis compound: Similar to this compound, this compound is used in organic synthesis and polymerization reactions.

Ethyl 2-bromobutyrate: This compound has a similar structure but with a different arrangement of carbon atoms.

Ethyl 3-bromopropionate: This compound has a different carbon chain length and is used in various chemical reactions.

This compound stands out due to its unique ester linkage and reactivity, making it a valuable compound in various chemical processes and applications.

生物活性

Ethyl 2-bromoisobutyrate (C6H11BrO2) is a halogenated organic compound primarily utilized in organic synthesis. Its biological activities, particularly in the context of antimicrobial applications and polymerization processes, have garnered attention in recent years. This article explores the compound’s properties, its role as a polymerization initiator, and its efficacy against various microbial strains.

This compound is a colorless to slightly yellow liquid with the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 167.06 g/mol |

| Density | 1.441 g/mL at 25°C |

| Boiling Point | 136-138°C |

| Melting Point | -61°C |

| Refractive Index | 1.4538 at 20°C |

It is characterized by a strong halogen group, making it reactive in various chemical processes including radical reactions and polymerizations .

Synthesis and Applications

This compound is commonly used as an initiator in Atom Transfer Radical Polymerization (ATRP). This method allows for the synthesis of cationic polymers which can mimic antibacterial peptides. The process involves generating polymers with varying degrees of polymerization, which are then evaluated for their antimicrobial properties .

Case Study: Antimicrobial Activity

A significant study focused on the synthesis of cationic polymers using this compound as an initiator. The resulting polymers were tested against several bacterial strains, including:

- Escherichia coli

- Klebsiella pneumoniae

- Acinetobacter baumannii

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Streptococcus pneumoniae

The findings indicated that certain polymers exhibited promising antimicrobial activity, particularly those with a short segment of guanidine units and a hydrophobic terminus (C12). The minimum inhibitory concentration (MIC) values approached those of established antibiotics like daptomycin and vancomycin .

The mechanism through which these cationic polymers exert their antimicrobial effects appears to involve disruption of bacterial cell membranes. Membrane permeability tests demonstrated that the presence of these polymers increased membrane disruption in E. coli, leading to cell death .

Hydrolysis Studies

Research has also examined the hydrolysis of this compound under alkaline conditions. The proposed mechanism involves the cleavage of the bromo-alkyl bond, which is critical for understanding its reactivity and potential biological interactions .

Safety and Handling

Despite its promising applications, this compound is classified as hazardous. It can cause severe skin irritation and respiratory issues if inhaled or ingested. Proper personal protective equipment (PPE) and adequate ventilation are essential when handling this compound .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-bromoisobutyrate, and how can purity be ensured?

this compound is synthesized via bromination of isobutyric acid followed by esterification with ethanol under acidic conditions . Purification typically involves fractional distillation (boiling point: 161–163°C) . Purity verification methods include:

- Gas Chromatography (GC) : To assess residual reactants or byproducts.

- Refractive Index : Compare measured values (1.4436–1.4456) with literature data .

- Density : Confirm compliance with the reported 1.329 g/cm³ .

Q. How is this compound characterized in polymer chemistry applications?

As an ATRP initiator, its efficiency is evaluated using:

- Nuclear Magnetic Resonance (NMR) : Monitor bromide transfer and polymer end-group fidelity .

- Gel Permeation Chromatography (GPC) : Analyze molecular weight distribution of synthesized polymers .

- Kinetic Studies : Track monomer conversion via <sup>1</sup>H NMR or FTIR spectroscopy .

Q. What is the role of this compound in atom transfer radical polymerization (ATRP)?

It serves as a halogenated initiator , transferring its bromine atom to a metal catalyst (e.g., Cu<sup>I</sup>/Cu<sup>II</sup>) to generate radicals for controlled polymerization. This enables precise control over polymer architecture (e.g., block copolymers) . Key parameters include:

- Catalyst System : CuBr with ligands like PMDETA or Me6-TREN .

- Solvent : Toluene or aqueous media, depending on monomer solubility .

Advanced Research Questions

Q. How can ATRP experimental conditions be optimized when using this compound?

Optimization involves:

- Catalyst-to-Initiator Ratio : A 1:1 molar ratio of CuBr to initiator minimizes termination reactions .

- Temperature : Polymerization at 30–60°C balances reaction rate and control .

- Monomer Compatibility : Hydrophobic monomers (e.g., PEGMA) require toluene as a solvent, while hydrophilic systems may use aqueous/organic biphasic conditions .

- Reducing Agents : Ascorbic acid enhances catalyst regeneration in ARGET ATRP .

Q. How should researchers address contradictory kinetic data in ATRP studies?

Discrepancies in molecular weight vs. theoretical predictions may arise from:

- Side Reactions : Hydrolysis of the initiator in aqueous systems (e.g., NaCl-containing media) .

- Incomplete Initiator Activation : Verify Cu catalyst activity via cyclic voltammetry .

- Solution : Use anhydrous solvents, degas systems to prevent oxidation, and characterize initiator purity before use .

Q. What are the structural and functional trade-offs when substituting this compound with other ATRP initiators?

Comparisons with alternatives (e.g., ethyl 2-bromopropionate) reveal:

- Steric Effects : The bulky isobutyrate group slows initiation but improves control over polymer dispersity (Đ < 1.2) .

- Monomer Scope : this compound is preferred for methacrylates, while less hindered initiators suit acrylates .

Q. What safety protocols are critical for scaling up ATRP reactions involving this compound?

Key considerations:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to its harmful (Xn) and irritant (R36/37/38) classification .

- Waste Management : Neutralize copper residues with EDTA before disposal .

- Thermal Control : Monitor exothermic reactions during scale-up to prevent runaway polymerization .

Q. How does hydrolytic degradation of this compound impact long-term polymer stability?

Hydrolysis under basic or aqueous conditions generates 2-bromoisobutyric acid, which can:

属性

IUPAC Name |

ethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWGVDEFWYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060523 | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.61 [mmHg] | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

600-00-0 | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。